molecular formula C13H17NO B7602342 4-Phenylcyclohexanecarboxamide

4-Phenylcyclohexanecarboxamide

Cat. No.: B7602342
M. Wt: 203.28 g/mol
InChI Key: CYZSFVCMOLUFIS-UHFFFAOYSA-N
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Description

Contextualization of Cyclohexanecarboxamide (B73365) Scaffolds within Organic Chemistry

Cyclohexanecarboxamide scaffolds are foundational structures in organic chemistry, prized for their synthetic versatility. The cyclohexane (B81311) ring, with its characteristic chair conformation, provides a three-dimensional framework that can be functionalized in various ways. The amide group attached to this ring is a key functional group that allows for the formation of hydrogen bonds and can be modified to create a diverse array of derivatives. nih.govresearchgate.net These scaffolds serve as building blocks in the synthesis of more complex molecules and are utilized as intermediates in the creation of a range of pharmaceutical agents. The inherent properties of the cyclohexanecarboxamide core, such as its relative rigidity and the ability to introduce stereocenters, make it a valuable component in the design of new chemical entities.

The synthesis of cyclohexanecarboxamide derivatives can be achieved through various methods, including the coupling of cyclohexoyl chloride with appropriate amines. nih.gov This straightforward reactivity, combined with the stability of the cyclohexyl ring, underpins the widespread use of this scaffold in organic synthesis.

The Significance of the 4-Phenylcyclohexanecarboxamide Moiety as a Privileged Structure

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govnih.gov The this compound moiety has emerged as such a structure in medicinal chemistry. This is attributed to the combination of the rigid, lipophilic cyclohexane ring and the aromatic phenyl group, which can engage in various non-covalent interactions with biological macromolecules, including van der Waals forces, hydrophobic interactions, and pi-stacking.

Overview of Academic Research Endeavors Pertaining to Phenylcyclohexanecarboxamide Derivatives

Academic and industrial research has extensively explored the potential of phenylcyclohexanecarboxamide derivatives in various therapeutic areas. These efforts have led to the discovery of potent and selective modulators of biological targets.

One notable area of research is the development of cathepsin K inhibitors. Cathepsin K is an enzyme involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis. Studies have shown that β-substituted cyclohexanecarboxamide derivatives can be potent and selective inhibitors of this enzyme. acs.org

Another significant research avenue involves the development of ligands for dopamine (B1211576) receptors. For instance, certain phenylcyclohexanecarboxamide derivatives have been characterized as potent antagonists of the dopamine D3 receptor with high selectivity over the D2 receptor, indicating their potential as antipsychotic agents. researchgate.net

Furthermore, derivatives of N-phenylcyclohexanecarboxamide have been investigated for their potential in treating Alzheimer's disease. One such derivative, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, has shown high inhibitory efficacy against the enzyme 17β-HSD10, which is implicated in the disease. rsc.orgnih.gov Research has also explored the depigmenting activities of hydroxyl carboxamide derivatives containing a cyclohexane moiety. psu.edu

These diverse research applications highlight the importance of the this compound scaffold in modern drug discovery and development.

Research Findings on Phenylcyclohexanecarboxamide Derivatives

The following table summarizes key research findings for various derivatives of phenylcyclohexanecarboxamide, highlighting their biological targets and activities.

Derivative NameBiological TargetKey FindingsReference
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD10Showed high inhibitory efficacy (IC50 = 1.65 ± 0.55 μM) and low toxicity. Alleviated cognitive impairment in a mouse model of Alzheimer's disease. rsc.orgnih.gov
Phenylcyclohexanecarboxamide derivative (Compound 19)Dopamine D3 ReceptorCharacterized as a potent D3 vs. D2 receptors antagonist (Ki = 9.4 nM) with >150-fold selectivity over D2 receptors. researchgate.net
β-Substituted cyclohexanecarboxamidesCathepsin KLead optimization yielded compounds with sub-nanomolar potency and exceptional selectivity against related cathepsins. acs.org
N-(4-hydroxyphenyl)cyclohexanecarboxamide (5d)TyrosinaseExhibited potent depigmenting activity (IC50 = 7.69 μM). psu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZSFVCMOLUFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 4 Phenylcyclohexanecarboxamide

Established Synthetic Pathways for the 4-Phenylcyclohexanecarboxamide Core Structure

The construction of the this compound core primarily relies on the formation of a stable amide bond. This can be achieved through several reliable and well-documented strategies.

Amide Bond Formation Strategies in Substituted Cyclohexanecarboxamide (B73365) Synthesis

The most common approach to synthesizing this compound involves the coupling of a carboxylic acid or its activated derivative with an amine. A typical reaction involves the conversion of cyclohexanecarboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with an appropriate amine to form the desired amide.

Alternatively, coupling agents are widely employed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the often harsh conditions of acyl chloride formation. jocpr.com Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The choice of solvent is also crucial, with polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being frequently used.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling AgentAdditiveTypical SolventKey Features
Dicyclohexylcarbodiimide (DCC)N-Hydroxysuccinimide (NHS)Dichloromethane (DCM)Forms a stable dicyclohexylurea (DCU) byproduct that can be filtered off.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)Dimethylformamide (DMF)Water-soluble carbodiimide, simplifying byproduct removal.
Thionyl Chloride (SOCl₂)NoneAnhydrous BenzeneUsed to form an acyl chloride intermediate prior to amidation.
BOP-ClTriethylamine (Et₃N)Dichloromethane (CH₂Cl₂)Effective for coupling carboxylic acids with amines. nih.gov
HATUTriethylamine (Et₃N)Acetonitrile (CH₃CN)A modern and highly efficient coupling agent. nih.gov

Stereoselective Synthesis of this compound and its Stereoisomers

The this compound molecule possesses stereocenters, leading to the existence of cis and trans diastereomers, as well as enantiomers. The control of stereochemistry during synthesis is crucial for understanding the biological activity of these isomers. Stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts. thieme.de

For instance, starting with a stereochemically pure 4-phenylcyclohexanecarboxylic acid allows for the synthesis of the corresponding stereochemically pure amide. Resolution of racemic mixtures of the carboxylic acid or the final amide product using chiral chromatography or classical resolution techniques with chiral resolving agents is another common approach. Chiral auxiliary-assisted synthesis, where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, has also been successfully employed in the synthesis of related cyclohexanecarboxamides.

Precursor Chemistry and Functional Group Interconversions Leading to Phenylcyclohexanecarboxamide Analogues

The synthesis of diverse analogues of this compound often involves the strategic manipulation of functional groups on either the cyclohexane (B81311) or the phenyl ring. fiveable.me Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com

For example, a nitro group on the phenyl ring can be reduced to an amine, which can then be further modified. Similarly, a ketone or aldehyde on the cyclohexane ring can be converted to other functionalities. Reduction of a carboxylic acid precursor to an alcohol, followed by conversion to a halide, provides a handle for introducing various nucleophiles. vanderbilt.edu These transformations enable the creation of a library of analogues with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies. nih.gov

Advanced Synthetic Protocols for Structurally Diverse this compound Derivatives

Beyond the established methods, ongoing research focuses on developing more efficient, versatile, and environmentally friendly synthetic protocols for accessing structurally complex this compound derivatives. calstatela.edu

Exploration of Novel Amidation Reactions and Catalytic Systems

Recent advancements in organic synthesis have introduced novel amidation reactions that offer milder conditions and broader substrate scope. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, have emerged as powerful tools for forming C-N bonds between aryl halides and amides. syr.edu This methodology allows for the direct coupling of a substituted phenyl halide with a cyclohexanecarboxamide, providing a convergent route to various derivatives. The development of new phosphine (B1218219) ligands and palladium precatalysts has significantly expanded the scope and efficiency of these reactions. sigmaaldrich.com

Furthermore, other transition-metal-catalyzed reactions, as well as organocatalytic and enzymatic methods, are being explored for amide bond formation, offering potential advantages in terms of cost, toxicity, and sustainability. nih.govresearchgate.net

Multi-step Reaction Sequences for Complex Phenylcyclohexanecarboxamide Architectures

An in-depth search for specific experimental spectroscopic and crystallographic data for the compound "this compound" has been conducted. Unfortunately, detailed research findings, including specific chemical shifts for ¹H NMR and ¹³C NMR, 2D NMR correlations, and assigned peaks for FTIR and Raman spectroscopy, are not available in published, peer-reviewed literature or comprehensive chemical databases.

The structural elucidation of a chemical compound relies on empirical data obtained from analytical experiments. Without access to these primary data sources for this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the detailed outline provided.

To fulfill the request, one would need access to a dedicated study on the synthesis and characterization of this compound, which appears not to be publicly available at this time. The generation of hypothetical or predicted data would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Phenylcyclohexanecarboxamide Structures

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.govresearchgate.net For 4-Phenylcyclohexanecarboxamide, with the molecular formula C₁₃H₁₇NO, HRMS is crucial for distinguishing it from other potential compounds with the same nominal mass.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental mass-to-charge ratio (m/z) that can be compared against the theoretical value. A close match confirms the elemental formula with high confidence.

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaSpeciesTheoretical Monoisotopic Mass (Da)
C₁₃H₁₇NO[M]203.13101
C₁₃H₁₇NO[M+H]⁺204.13829
C₁₃H₁₇NO[M+Na]⁺226.12024

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar and thermally fragile molecules directly from a liquid solution. wikipedia.orglibretexts.org It generates gaseous ions, typically protonated molecules [M+H]⁺, with minimal fragmentation. nih.gov This characteristic makes ESI-MS an ideal method for confirming the molecular weight of this compound.

When dealing with complex mixtures, such as those from biological matrices or synthetic reaction crudes, ESI-MS is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). nih.gov This hyphenated approach (LC-MS) allows for the physical separation of components in the mixture before they enter the mass spectrometer. As this compound elutes from the HPLC column, ESI would ionize it, allowing the mass spectrometer to selectively detect its molecular ion at the expected m/z of 204.138, even in the presence of co-eluting impurities. This provides both qualitative identification and quantitative analysis within a complex sample.

A plausible fragmentation pathway for this compound under tandem mass spectrometry (MS/MS) conditions, such as collision-induced dissociation (CID), can be proposed based on established fragmentation rules for cyclic and amide-containing structures. libretexts.orgyoutube.com The process would begin with the molecular ion (m/z 203), which could then undergo several key fragmentations:

Alpha-Cleavage: The bond adjacent to the carbonyl group is a common cleavage site. This could result in the loss of the •CONH₂ radical to form a phenylcyclohexyl cation at m/z 159, or the loss of the phenylcyclohexyl radical to form an ion at m/z 44.

Ring Fragmentation: The cyclohexane (B81311) ring can undergo cleavage, leading to the loss of neutral alkene fragments (e.g., ethene, propene), which is a characteristic pathway for cyclic alkanes. youtube.com

Amide Bond Cleavage: Direct cleavage of the C-N bond can occur, contributing to the fragments mentioned above.

Table 2: Plausible Mass Fragments of this compound
Proposed Fragment Ion (Structure)m/z (Nominal)Proposed Origin
[C₁₃H₁₇NO]⁺•203Molecular Ion
[C₁₂H₁₅]⁺ (Phenylcyclohexyl cation)159Alpha-cleavage with loss of •CONH₂
[C₆H₅]⁺ (Phenyl cation)77Cleavage of bond between rings
[CONH₂]⁺44Alpha-cleavage with loss of •C₁₂H₁₅

X-ray Crystallography for Definitive Solid-State Structural Determination

While mass spectrometry provides invaluable information about connectivity and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound is not available in the reviewed literature, its expected solid-state characteristics can be reliably predicted based on well-established principles of conformational analysis and hydrogen bonding.

The primary amide group (–CONH₂) in this compound is a powerful functional group for directing crystal packing through hydrogen bonding. rsc.org The amide contains two hydrogen bond donors (the N-H protons) and a strong hydrogen bond acceptor (the carbonyl oxygen). youtube.com These features are expected to result in highly ordered supramolecular structures.

Two of the most common hydrogen-bonding motifs formed by primary amides are:

R²₂(8) Dimer: Two molecules associate in a centrosymmetric fashion, where the N-H of one molecule donates to the C=O of the second, and vice versa, forming a stable eight-membered ring. rsc.org

C(4) Chain: Molecules link in a head-to-tail fashion, with the N-H of one molecule donating to the C=O of an adjacent molecule, propagating into an infinite one-dimensional chain.

These strong, directional hydrogen bonds would be the primary interactions governing the crystal packing, leading to a stable and well-ordered crystalline lattice.

Table 3: Expected Hydrogen Bonding in Solid-State this compound
Functional GroupRolePotential Interactions
Amide N-HDonorForms N-H···O=C bond with an adjacent molecule
Carbonyl C=OAcceptorAccepts a hydrogen bond from an adjacent N-H group

The conformational preferences of this compound are dictated by the need to minimize steric and torsional strain. chemistrysteps.com The cyclohexane ring will invariably adopt a chair conformation, as this is the most stable arrangement. lumenlearning.com The key structural question pertains to the relative orientation of the phenyl and carboxamide substituents, which can exist as cis or trans isomers.

trans Isomer: In the most stable conformation, both the large phenyl group at C4 and the carboxamide group at C1 would occupy equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions, where axial substituents sterically clash with other axial atoms. youtube.com

cis Isomer: In a cis configuration, one substituent must be equatorial while the other is axial. Placing the bulky phenyl group in an axial position would introduce significant steric strain, making this conformation energetically unfavorable.

Therefore, it is overwhelmingly likely that this compound would crystallize as the trans isomer, with both substituents in equatorial positions on the chair-form cyclohexane ring. This conformation represents the global energy minimum and would be the preferred arrangement within the crystalline lattice.

Table 4: Conformational Analysis of this compound Isomers
IsomerC1-Carboxamide PositionC4-Phenyl PositionRelative StabilityKey Feature
transEquatorialEquatorialMost StableMinimizes 1,3-diaxial steric strain.
cisEquatorialAxialLess StableSignificant steric strain from axial phenyl group.
cisAxialEquatorialLess StableSteric strain from axial carboxamide group.

Conformational Analysis and Dynamic Behavior of 4 Phenylcyclohexanecarboxamide

Conformational Landscape of the Cyclohexane (B81311) Ring System

The conformational profile of 4-Phenylcyclohexanecarboxamide is fundamentally dictated by the behavior of its cyclohexane core. The six-membered ring is not planar; instead, it adopts puckered conformations to alleviate angle and torsional strain.

Energetic Profiling of Chair, Boat, and Twist-Boat Conformations

The cyclohexane ring can exist in several conformations, each with a distinct energy level. The most stable is the chair conformation , which is considered the ground state and is essentially free of ring strain. In this arrangement, all carbon-carbon bonds are staggered, and the bond angles are approximately 109.5°, minimizing both torsional and angle strain. wikipedia.orglibretexts.org

Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms. The boat conformation is significantly destabilized by two primary factors: torsional strain from four pairs of eclipsed hydrogen atoms and steric strain between the two "flagpole" hydrogens, which point inward towards each other. cmu.edu The twist-boat conformation is a more stable intermediate between the chair and boat forms, as it partially relieves both the torsional and flagpole steric strain. cmu.edu The half-chair conformation represents the highest energy transition state during the interconversion between chair and twist-boat forms. auburn.eduyoutube.com

The relative energies of these conformations for unsubstituted cyclohexane provide a baseline for understanding the substituted system.

Interactive Data Table: Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)Notes
Chair00Most stable, strain-free ground state. libretexts.org
Twist-Boat~5.5~23Intermediate energy, more stable than the boat. cmu.eduebi.ac.uk
Boat~6.5 - 7.0~27 - 30Destabilized by flagpole interactions and torsional strain. cmu.eduyoutube.com
Half-Chair~10.0 - 10.8~42 - 45Highest energy transition state for ring inversion. auburn.eduyoutube.com

Quantitative Assessment of Steric Strain and Ring Inversion Barriers

The dynamic behavior of the cyclohexane ring is characterized by a process known as ring flip or chair-chair interconversion. During this process, axial bonds become equatorial, and equatorial bonds become axial. auburn.edunih.gov For this to occur, the molecule must pass through the higher-energy intermediate conformations. The primary energy barrier for the ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol), corresponding to the energy of the half-chair transition state. auburn.edunih.gov This barrier is low enough that at room temperature, the interconversion is extremely rapid. nih.gov

Steric strain is a critical factor in determining conformational stability. It arises when non-bonded atoms are forced closer than their van der Waals radii allow. In the cyclohexane ring, the most significant steric interactions are 1,3-diaxial interactions , which are repulsive forces between axial substituents on carbons 1 and 3 (and 1 and 5). masterorganicchemistry.com These interactions are a major source of strain for any substituent occupying an axial position. nih.gov In the boat conformation, the steric repulsion between the two inward-pointing flagpole hydrogens is a major destabilizing factor. libretexts.org

Influence of Phenyl and Carboxamide Substituents on Cyclohexane Ring Conformation

In this compound, the presence of the phenyl and carboxamide groups at the C1 and C4 positions breaks the symmetry of the ring and introduces new energetic considerations that dictate the preferred conformation.

Stereoelectronic Effects and A-Value Contributions

Stereoelectronic effects refer to the influence of orbital interactions on the conformation and reactivity of a molecule. While steric effects are often dominant, electronic factors such as hyperconjugation and inductive effects can also play a role in stabilizing or destabilizing certain conformations. nih.gov For instance, the orientation of polar bonds can lead to favorable or unfavorable dipole-dipole interactions.

A more direct, quantitative measure of the steric demand of a substituent is its A-value . The A-value represents the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the axial position versus the equatorial position. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. wikipedia.org

The phenyl group is known to be a sterically demanding substituent. In contrast, a precise A-value for the carboxamide group (-CONH₂) is not well-documented, but it is generally considered to be significantly less bulky than a phenyl group.

Interactive Data Table: A-Values for Selected Substituents
SubstituentA-Value (kcal/mol)Steric Demand
-H0Reference
-CN0.15 - 0.25Small
-Br0.38 - 0.43Small
-OH0.87 - 0.94Medium
-COOH1.35 - 1.46Medium
-CH₃1.74Medium
-CH(CH₃)₂ (Isopropyl)2.15 - 2.21Large
-C₆H₅ (Phenyl) 2.87 - 3.0 Very Large
-C(CH₃)₃ (tert-Butyl)~4.9Extremely Large
-CONH₂ (Carboxamide) N/A (Estimated < 1.5) Small to Medium

The large A-value of the phenyl group (approx. 3.0 kcal/mol) indicates a very strong preference for it to occupy an equatorial position to avoid severe steric clashes with the axial hydrogens of the cyclohexane ring. nih.govmdpi.com

Preferred Axial vs. Equatorial Orientations in Disubstituted Cyclohexanes

For a 1,4-disubstituted cyclohexane like this compound, two geometric isomers exist: cis and trans. Their conformational preferences must be analyzed separately. nih.gov

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. This allows for a chair conformation where both the phenyl and carboxamide groups can occupy equatorial positions (diequatorial). The alternative, ring-flipped conformer would place both groups in the highly unfavorable axial positions (diaxial). Due to the large steric demand of the phenyl group, the diequatorial conformer is overwhelmingly more stable. nih.gov This is the global minimum energy conformation for the trans isomer.

Cis Isomer: In the cis isomer, both substituents are on the same side of the ring. In any chair conformation, this necessitates that one group is axial and the other is equatorial (axial-equatorial). nih.govnih.gov Ring flipping interconverts the two axial-equatorial forms. To determine the more stable conformer, the substituent with the larger A-value should be placed in the equatorial position. wikipedia.org Given the phenyl group's much larger A-value compared to the carboxamide group, the most stable conformation for the cis isomer is the one where the phenyl group is equatorial and the carboxamide group is axial.

Interactive Data Table: Conformational Analysis of this compound Isomers
IsomerPossible Chair ConformationsMost Stable ConformerRationale
Trans (eq, eq) or (ax, ax)(eq, eq) - Phenyl and Carboxamide are both equatorial.Avoids severe 1,3-diaxial interactions for both groups.
Cis (eq, ax) or (ax, eq)(eq, ax) - Phenyl is equatorial, Carboxamide is axial.The bulkiest group (Phenyl) preferentially occupies the less strained equatorial position. wikipedia.org

Computational Methodologies for Conformational Exploration and Global Minimum Identification

Identifying the complete conformational landscape and the global energy minimum for a flexible molecule like this compound is a complex task that benefits greatly from computational chemistry methods.

A common and effective workflow involves a hierarchical approach. The process typically begins with a conformational search using computationally inexpensive methods like molecular mechanics (MM) force fields (e.g., MMFF, AMBER). researchgate.net These methods use classical physics to rapidly generate a large number of possible conformers by systematically or stochastically rotating the molecule's single bonds.

Following the initial search, the unique, low-energy conformers identified by the force field are subjected to more accurate, but computationally intensive, quantum mechanics (QM) calculations for geometry optimization and energy refinement. Density Functional Theory (DFT) , often with functionals like B3LYP, is a widely used QM method for this purpose as it provides a good balance of accuracy and computational cost. researchgate.net This re-optimization ensures that the final geometries and their relative energies are more reliable.

Advanced techniques such as metadynamics or genetic algorithms can also be employed to explore the potential energy surface more exhaustively, helping to overcome energy barriers and ensure that the global minimum, rather than just a local minimum, has been identified. The ultimate goal of these computational strategies is to build an accurate model of the relative populations of different conformers at thermal equilibrium, providing a detailed picture of the molecule's dynamic behavior.

Molecular Mechanics (MM) and Force Field-Based Conformational Searches

Molecular mechanics (MM) serves as the foundational step in exploring the conformational landscape of this compound. nih.gov This method employs classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. nih.gov The mathematical functions and associated parameters used in these calculations are collectively known as a force field. nih.govrsc.org

Force field-based conformational searches are instrumental in identifying a wide range of possible low-energy structures for a molecule. nih.govnih.gov These searches systematically or randomly alter the torsional angles of rotatable bonds, followed by energy minimization of the resulting geometries. nih.gov For this compound, this involves exploring the various chair and boat conformations of the cyclohexane ring, as well as the orientation of the axial and equatorial positions of the phenyl and carboxamide substituents.

Commonly used force fields for such analyses include MM4, AMBER, and OPLS. nih.govnih.gov The choice of force field can influence the outcome of the conformational search, as each is parameterized with different experimental and quantum mechanical data. nih.govnih.gov The primary goal of this initial stage is to generate a comprehensive pool of conformers that are likely to include the global minimum energy structure and other energetically accessible conformations. nih.gov

Table 1: Key Aspects of Molecular Mechanics in Conformational Searches

AspectDescriptionRelevance to this compound
Potential Energy Function A classical mechanical model that calculates the energy of a molecule based on bond lengths, bond angles, and torsional angles. nih.govAllows for rapid calculation of energies for numerous potential conformations of the molecule.
Force Field A set of parameters that define the potential energy function for a particular class of molecules. nih.govrsc.orgThe accuracy of the conformational search is dependent on the quality of the force field parameters for substituted cyclohexanes and amides.
Energy Minimization A computational process that adjusts the geometry of a conformer to find a nearby low-energy state.Essential for refining the structures generated during the conformational search and identifying stable isomers.
Conformational Pool The collection of all unique, low-energy conformers identified during the search. nih.govProvides the foundational dataset of possible structures for further, more accurate analysis.

Advanced Sampling Techniques: Monte Carlo and Low Mode Following Algorithms

To enhance the efficiency and thoroughness of the conformational search, advanced sampling techniques like Monte Carlo (MC) and Low Mode Following (LMF) algorithms are often employed. nih.gov These methods are designed to overcome the limitations of simpler search strategies, which can get trapped in local energy minima and fail to explore the entire conformational space.

The Monte Carlo method involves making random changes to the molecular geometry and accepting or rejecting these changes based on the resulting energy difference and a given temperature. nih.govaps.org This probabilistic approach allows the system to occasionally move to higher energy states, thereby enabling it to cross energy barriers and explore a wider range of conformations. aps.org

The Low Mode Following algorithm, on the other hand, focuses on exploring conformations along the low-frequency vibrational modes of the molecule. These modes often correspond to large-scale conformational changes, such as the ring-flipping of a cyclohexane. By preferentially moving along these "soft" degrees of freedom, the LMF algorithm can efficiently locate new and distinct low-energy conformers. A hybrid approach, combining both MC and LMF, can be particularly effective for complex molecules like this compound. nih.gov

Table 2: Comparison of Advanced Sampling Techniques

AlgorithmPrinciple of OperationAdvantages for this compound
Monte Carlo (MC) Randomly perturbs the molecular structure and accepts or rejects the new conformation based on energy criteria. nih.govaps.orgEffective at overcoming energy barriers and exploring a diverse set of conformations, including different ring puckers and substituent orientations.
Low Mode Following (LMF) Explores the conformational space by following low-frequency vibrational modes. nih.govEfficiently identifies pathways for major conformational changes, such as the chair-to-boat interconversion of the cyclohexane ring.
Hybrid MC/LMF Combines the random exploration of Monte Carlo with the directed searching of Low Mode Following. nih.govProvides a robust and comprehensive search of the conformational landscape, increasing the probability of finding the global minimum and all relevant low-energy isomers.

Quantum Mechanical (QM) Refinement of Conformational Isomers

Once a pool of low-energy conformers has been generated using molecular mechanics and advanced sampling techniques, the final and most accurate step is to refine these structures using quantum mechanical (QM) methods. nih.gov Unlike MM, which relies on empirical parameters, QM calculations are based on the fundamental principles of quantum theory and provide a more accurate description of the electronic structure and energy of a molecule. nih.gov

This refinement process typically involves re-optimizing the geometry of each conformer from the MM-generated pool using a selected QM level of theory and basis set. arxiv.org This step is crucial for obtaining precise geometric parameters, such as bond lengths and angles, and for accurately ranking the relative energies of the different conformers. nih.gov

For molecules where experimental data is scarce, QM refinement is particularly important for ensuring the chemical reasonableness of the final structures. nih.gov In the case of this compound, QM calculations can accurately capture the subtle electronic interactions between the phenyl ring and the carboxamide group, which may not be fully accounted for in all molecular mechanics force fields. This level of detail is essential for a complete and accurate understanding of the molecule's conformational preferences and dynamic behavior. nih.gov

Table 3: Role of Quantum Mechanics in Conformational Refinement

QM ApplicationDescriptionSignificance for this compound
Geometry Optimization Re-calculates the molecular geometry to find the minimum energy structure at a given level of quantum theory.Provides highly accurate bond lengths, bond angles, and dihedral angles for each conformer.
Energy Calculation Determines the electronic energy of the optimized geometry, allowing for a precise ranking of conformer stability. nih.govAccurately predicts the relative populations of different conformers at thermal equilibrium.
Analysis of Electronic Properties Provides insights into the distribution of electrons within the molecule, including dipole moments and partial charges.Helps to understand the nature of intramolecular interactions, such as those between the aromatic ring and the amide group.

Structure Activity Relationship Sar Studies of 4 Phenylcyclohexanecarboxamide Derivatives

Systematic Modulation of the 4-Phenylcyclohexanecarboxamide Scaffold for Biological Activity Optimization

The optimization of the this compound scaffold is achieved through systematic chemical modifications across its three primary components: the phenyl ring, the cyclohexane (B81311) core, and the carboxamide linker. Each part of the molecule can be fine-tuned to enhance interactions with a biological target.

Phenyl Ring Substitutions: The aromatic phenyl ring often engages in hydrophobic or π-stacking interactions within a target's binding pocket. The nature, position, and size of substituents on this ring can significantly modulate these interactions. Studies on related scaffolds have shown that electron-withdrawing groups can influence the electronic character of the molecule, which may be crucial for activity. For instance, in some series of compounds, the introduction of electron-withdrawing substituents on an aromatic ring was found to be a more significant factor for enhancing biological activity than hydrophilicity. In contrast, other studies on amidrazone derivatives showed that a 4-methylphenyl group (an electron-donating group) was beneficial for enhancing antituberculosic and antibacterial activity, whereas a 4-nitrophenyl group (an electron-withdrawing group) was detrimental. This highlights that the optimal substitution is highly dependent on the specific biological target.

Cyclohexane Core Modifications: The cyclohexane ring provides a three-dimensional structure that influences the spatial orientation of the phenyl and carboxamide groups. Its conformational flexibility (e.g., chair, boat conformations) can be restricted or altered by substitution. The replacement of a planar phenyl ring with a non-planar, saturated cyclohexyl ring can lead to improved physicochemical properties. Research comparing phenyl and cyclohexyl analogs has shown that in many cases, replacing the phenyl group with a cyclohexyl group results in compounds with comparable or even superior potency. Saturation of a cyclohexene (B86901) ring to a cyclohexane ring has also been shown to enhance the inhibitory effect of certain compounds. The stereochemistry of the substituents on the cyclohexane ring is also a critical factor, as different stereoisomers can exhibit vastly different biological activities due to their unique three-dimensional arrangement.

The following table, derived from studies on STAT3 inhibitors with related structural motifs, illustrates the impact of linker modifications on inhibitory activity.

CompoundLinker ModificationConfigurationIC50 (μM)
Parent Glycine (B1666218)-6.8
1a Alanine (B10760859)R3.0
1e AlanineS5.0
5d ProlineR2.4
5c ProlineS7.2

This table demonstrates how modifying the linker from a simple glycine to a more constrained alanine or proline, as well as the stereochemistry at the chiral center, significantly impacts inhibitory potency. Data sourced from studies on STAT3 inhibitors. nih.gov

The orientation and position of the carboxamide group are vital. In studies on thiophene-carboxamide derivatives, moving the carboxamide from the 3-position to the 5-position on the thiophene (B33073) ring resulted in a complete loss of activity. nih.gov This suggests that the precise positioning of the hydrogen bond donor (N-H) and acceptor (C=O) is essential for target engagement.

Furthermore, introducing substituents on or near the carboxamide can modulate activity. Altering a simple glycinamide (B1583983) linker to an alanine or proline linker in a series of STAT3 inhibitors led to significant changes in potency. nih.gov The (R)-enantiomers of the alanine and proline-linked derivatives showed improved activity, indicating that the stereochemistry and conformational restriction imposed by these modifications are key to optimizing the interaction with the target. nih.gov Introducing linkers with longer carbon chains between the core and the carboxamide group has been shown to be detrimental to activity in some cases, suggesting that a specific distance and orientation between the core structural components are required. nih.gov

In many biologically active molecules, this terminal group is an aryl ring. The nature of this ring can drastically alter activity. For example, in a series of enol-carboxamide NSAIDs, modifying the N-aryl substituent was a key area of investigation to improve COX-2 selectivity. nih.gov The substitution pattern on this terminal aryl ring can also be optimized. In some quinoxaline (B1680401) derivatives, it was found that an o,o-dimethoxyphenyl group at a terminal position increased activity, while other substituents decreased it.

When the terminal group is an amine, its basicity and substitution pattern are important. The amine can form salt bridges or key hydrogen bonds with the target. The substitution on the amine (primary, secondary, or tertiary) affects its hydrogen bonding capacity and steric profile. Studies on quinoxaline derivatives have shown that a secondary amine at a specific position can increase activity, while primary and tertiary amines at the same position can decrease it.

Elucidation of Key Pharmacophoric Elements and Structural Determinants for Target Recognition

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the this compound scaffold, the key pharmacophoric elements can be defined as:

Aromatic/Hydrophobic Feature: The phenyl ring typically serves as a hydrophobic feature that can fit into a corresponding hydrophobic pocket in the biological target. It can also participate in π-π stacking or cation-π interactions.

Hydrophobic/Aliphatic Core: The cyclohexane ring acts as a non-polar, aliphatic scaffold. Its three-dimensional nature is a key structural determinant, dictating the spatial orientation of the other pharmacophoric features.

Hydrogen Bond Donor/Acceptor: The carboxamide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). These features are often crucial for anchoring the molecule into the active site of a target protein through specific hydrogen bond interactions.

The spatial relationship between these three key elements—the distance and angles between the aromatic ring, the cyclohexane core, and the hydrogen bonding groups of the carboxamide—is a critical determinant for target recognition and binding. Pharmacophore modeling can be used as a 3D query to screen chemical libraries for new compounds that possess these essential features in the correct spatial arrangement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known biological activity. These descriptors quantify different aspects of the molecule's structure, such as:

Steric properties: Molecular weight, volume, and surface area.

Electronic properties: Dipole moment, partial charges, and orbital energies (e.g., HOMO and LUMO).

Hydrophobic properties: LogP (the partition coefficient), which describes the molecule's lipophilicity.

Topological properties: Descriptors that describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with biological activity. For example, a QSAR study on biphenyl (B1667301) carboxamide analogs identified a statistically significant model with a good predictive R² value, which can be used to design novel analogs with potentially enhanced activity. Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. Such models have been successfully applied to various carboxamide-containing compounds, providing valuable insights for their optimization. acs.org

Mechanistic and Computational Investigations into the Biological Interactions of 4 Phenylcyclohexanecarboxamide Analogues

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand for a target. For analogues of 4-Phenylcyclohexanecarboxamide, docking simulations are employed to understand how these compounds might fit into the active site of a biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. researchgate.netrowan.edu

The process begins with the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these "poses" is evaluated using a scoring function, which estimates the strength of the interaction. The pose with the most favorable score is predicted as the most likely binding mode. nih.govresearchgate.net These simulations can reveal crucial insights into how the distinct features of the this compound scaffold—the phenyl group, the cyclohexane (B81311) ring, and the carboxamide moiety—contribute to binding. researchgate.net

Analysis of Specific Ligand-Receptor Interactions: Hydrogen Bonding, Aromatic Stacking, Hydrophobic Contacts

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. These non-covalent interactions are the basis of molecular recognition and binding affinity. For this compound analogues, key interactions typically analyzed include:

Hydrogen Bonding: The carboxamide group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in the receptor's binding pocket are often critical for anchoring the ligand in a specific orientation.

Aromatic Stacking: The phenyl ring can engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the active site. This type of interaction is a significant contributor to binding energy and specificity.

Hydrophobic Contacts: The non-polar cyclohexane ring and the phenyl group can form favorable hydrophobic interactions with non-polar residues such as Leucine, Valine, and Isoleucine. These interactions are driven by the displacement of water molecules from the binding site, which is entropically favorable.

The following table illustrates a hypothetical interaction profile for a this compound analogue within a receptor binding site, as determined by molecular docking.

Ligand MoietyInteraction TypePotential Interacting Residues
Phenyl GroupAromatic (Pi-Pi) StackingPhe250, Tyr112
Cyclohexane RingHydrophobic ContactVal115, Leu190, Ile246
Carboxamide (C=O)Hydrogen Bond (Acceptor)Ser194
Carboxamide (N-H)Hydrogen Bond (Donor)Asp110 (Side Chain)

Computational Assessment of Binding Affinity and Subtype Selectivity

Docking programs utilize scoring functions to estimate the binding free energy (ΔG) of a ligand-receptor complex, which is then used to predict binding affinity (often expressed as an inhibitory constant, Ki, or an IC50 value). nih.gov While these scores are approximations, they are highly useful for ranking different compounds in a virtual screen or comparing the affinity of a single compound for different targets. mdpi.comfrontiersin.org

A crucial application of this method is in predicting subtype selectivity. nih.gov Many receptors exist as families of closely related subtypes (isoforms). A drug's therapeutic efficacy and side-effect profile often depend on its ability to bind selectively to one subtype over others. unc.edu By docking a this compound analogue into the binding sites of multiple receptor subtypes, researchers can compare the calculated binding scores. ox.ac.uk A significantly better score for one subtype suggests that the compound may be selective for that target. researchgate.net

The table below provides an illustrative example of how docking scores could be used to assess the subtype selectivity of a hypothetical analogue.

CompoundTarget ReceptorDocking Score (kcal/mol)Predicted Selectivity
Analogue XReceptor Subtype A-9.5Selective for Subtype A
Analogue XReceptor Subtype B-7.2

Homology Modeling of Receptor Structures for Uncrystallized Biological Targets

Structure-based drug design methods like molecular docking depend on having an accurate three-dimensional structure of the target protein. However, obtaining these structures experimentally (e.g., via X-ray crystallography) can be challenging, and for many important receptors, no experimental structure is available. acs.org In such cases, homology modeling (or comparative modeling) is used to build a 3D model of the target protein. nih.gov

The technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves:

Template Identification: Finding one or more proteins with known experimental structures that have a sufficiently high sequence similarity to the target protein (the "template").

Sequence Alignment: Aligning the amino acid sequence of the target with the template(s). acs.org

Model Building: Using the template structure as a scaffold to build the 3D coordinates for the target protein's backbone and side chains.

Model Refinement and Validation: Optimizing the geometry of the model to relieve any structural artifacts and then assessing its quality using various computational tools.

For studies involving this compound analogues, a homology model can serve as the receptor structure for subsequent docking and molecular dynamics simulations, thereby enabling computational investigation even when an experimental structure of the target is absent. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. researchgate.net This powerful technique is used to assess the stability of the predicted docking pose and to explore the conformational changes in both the ligand and the protein upon binding. researchgate.netmdpi.comrsc.org

Starting with the best-docked pose from a docking simulation, the ligand-receptor complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The forces on every atom are then calculated, and Newton's laws of motion are used to predict the positions of the atoms over a short time step. By repeating this process millions of times, a trajectory of the complex's dynamic behavior is generated. acs.org

Key analyses of MD trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value suggests that the binding pose is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

MD simulations provide critical validation for docking results and can reveal subtle, dynamic interactions that are essential for understanding the mechanism of binding and the stability of the complex. nih.govacs.org

The following table shows hypothetical RMSD data for a ligand-protein complex, indicating a stable binding mode.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
101.21.5
201.31.6
301.11.5
401.31.7
501.21.6

Pharmacophore Modeling and Identification of Essential Chemical Features for Biological Response

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.govyoutube.comyoutube.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. ju.edu.jo

A pharmacophore model can be generated from a set of known active molecules. By superimposing these molecules, common chemical features are identified, creating a 3D "map" of the essential interaction points. researchgate.net This model represents a hypothesis of the key features required for activity.

For a series of biologically active this compound analogues, a pharmacophore model might identify:

An aromatic ring feature corresponding to the phenyl group.

A hydrophobic feature from the cyclohexane ring.

A hydrogen bond acceptor from the carboxamide carbonyl.

A hydrogen bond donor from the carboxamide N-H group.

Future Directions and Emerging Research Avenues for 4 Phenylcyclohexanecarboxamide Compounds

Development of Novel Synthetic Methodologies for Enhanced Chemical Diversity

The therapeutic efficacy of 4-phenylcyclohexanecarboxamide derivatives is intrinsically linked to their structural diversity. Future research will prioritize the development of novel synthetic methodologies that can efficiently generate extensive libraries of analogs with varied substitution patterns and stereochemical configurations.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift from traditional batch synthesis, offering enhanced control over reaction parameters, improved safety profiles, and the potential for rapid library generation. The application of flow chemistry to the synthesis of this compound cores and their subsequent derivatization could significantly accelerate the drug discovery process. This methodology allows for precise manipulation of temperature, pressure, and reaction times, often leading to higher yields and purities.

Combinatorial Chemistry and Multicomponent Reactions (MCRs): The principles of combinatorial chemistry, aimed at the rapid synthesis of large numbers of related compounds, are highly applicable to the this compound scaffold. The use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, is a particularly powerful tool. MCRs can be employed to introduce a wide array of functional groups onto the phenyl and cyclohexyl rings, as well as the amide moiety, thereby generating vast and diverse chemical libraries for high-throughput screening.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of chiral this compound derivatives. Future research may focus on identifying or engineering enzymes capable of specific transformations on the this compound backbone, leading to the efficient production of enantiomerically pure compounds with potentially improved pharmacological properties.

Integration of Advanced Computational Approaches for Rational Design and Prediction

The integration of advanced computational tools is becoming indispensable in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity. For this compound compounds, these approaches can guide synthesis efforts and provide deep insights into their mechanism of action.

Molecular Docking and Dynamics Simulations: Molecular docking studies are crucial for predicting the binding orientation of this compound derivatives within the active site of a biological target. For instance, in the context of dopamine (B1211576) D3 and D2 receptors, docking studies have been instrumental in understanding the key interactions, such as the aromatic-aromatic interactions between the phenyl ring of the this compound moiety and specific tyrosine residues in the receptor binding pocket. Molecular dynamics (MD) simulations can further elaborate on these interactions by providing a dynamic view of the ligand-receptor complex, helping to assess the stability of the binding pose and the influence of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing robust QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized analogs. This predictive power allows for the prioritization of synthetic targets, thereby saving time and resources.

Virtual Screening: Virtual screening involves the computational screening of large libraries of virtual compounds against a specific biological target. This approach can be used to identify novel this compound-based scaffolds with the potential to interact with a wide range of targets. By leveraging virtual screening, researchers can explore a vast chemical space that would be inaccessible through traditional experimental screening methods.

Computational TechniqueApplication in this compound ResearchPotential Impact
Molecular Docking Predicting binding modes and identifying key interactions with biological targets like dopamine receptors.Rational design of more potent and selective ligands.
Molecular Dynamics Simulating the dynamic behavior of the ligand-receptor complex to assess binding stability.Deeper understanding of the mechanism of action and receptor activation/inhibition.
QSAR Developing predictive models for the biological activity of novel analogs.Prioritization of synthetic efforts and accelerated lead optimization.
Virtual Screening Identifying new potential biological targets and novel hit compounds from large virtual libraries.Expansion of the therapeutic applications of the this compound scaffold.

Broadening the Scope of Biological Target Identification and Mechanistic Understanding

While research has identified key biological targets for this compound derivatives, there is a significant opportunity to broaden the scope of target identification and deepen our understanding of their mechanisms of action.

Expanding Target Classes: Current research has primarily focused on G-protein coupled receptors (GPCRs), such as the dopamine D3 and D2 receptors. Future efforts should aim to explore other target classes, including enzymes, ion channels, and protein-protein interactions. For example, some derivatives have shown potential as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers. A systematic screening of this compound libraries against a diverse panel of biological targets could uncover novel therapeutic applications.

Delving into Mechanistic Details: A more profound understanding of how these compounds exert their effects at a molecular and cellular level is crucial. This involves not only identifying the primary binding target but also elucidating the downstream signaling pathways that are modulated. Techniques such as chemoproteomics and genetic knockout/knockdown studies can be employed to identify the direct binding partners of these compounds and to validate their functional relevance. Understanding the intricate details of their mechanism of action will be critical for developing safer and more effective drugs.

Advancements in Spectroscopic and Crystallographic Techniques for Deeper Structural Insights

A detailed understanding of the three-dimensional structure of this compound derivatives, both in isolation and when bound to their biological targets, is paramount for structure-based drug design. Advancements in analytical techniques are providing unprecedented levels of structural detail.

High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, helping to define the preferred conformation of the flexible cyclohexyl ring and the orientation of the phenyl and carboxamide substituents.

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. Obtaining crystal structures of this compound derivatives, both as standalone molecules and in complex with their target proteins, is a major goal. While obtaining high-quality crystals can be challenging, the resulting structural data is invaluable for understanding the precise nature of ligand-receptor interactions and for guiding the design of new analogs with improved binding affinity and selectivity. The insights gained from X-ray crystallography can validate and refine the predictions made by computational modeling.

The continued evolution of these spectroscopic and crystallographic techniques will undoubtedly provide a clearer picture of the structural underpinnings of the biological activity of this compound compounds, paving the way for the design of next-generation therapeutics with enhanced precision and efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenylcyclohexanecarboxamide, and how can its purity be validated?

  • Methodology :

  • Synthesis : A common approach involves reacting cyclohexanecarboxylic acid derivatives with substituted anilines under coupling conditions (e.g., using carbodiimide reagents like EDC or DCC). For example, intermediates may be prepared via nucleophilic substitution or amidation reactions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is typically employed.
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and nuclear magnetic resonance (NMR; e.g., ¹H/¹³C NMR to verify cyclohexane ring protons and carboxamide carbonyl signals at ~165–170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural conformation?

  • Methodology :

  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and cyclohexane ring protons (δ 1.2–2.5 ppm). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) and quaternary carbons .
  • IR Spectroscopy : Amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) are key indicators .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₅NO: 201.1154) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for this compound derivatives?

  • Methodology :

  • Parameter Screening : Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (room temp vs. 60°C), and catalyst loading. For example, higher temperatures may improve amidation kinetics but risk side reactions .
  • Analytical Monitoring : In situ FTIR or LC-MS tracks intermediate formation and identifies side products (e.g., hydrolyzed carboxylic acids or unreacted amines) .
  • Case Study : A study on phenylcyclohexylcarboxamides achieved 68% yield by optimizing base (K₂CO₃) and solvent (DMF) in SN2 reactions .

Q. What computational strategies predict the biological activity of this compound analogs?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., Hsp90 C-terminal domain). Focus on hydrogen bonding between the carboxamide group and Lys414/Arg423 residues .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity .
  • MD Simulations : Assess conformational stability of the cyclohexane ring in aqueous environments (e.g., using GROMACS with CHARMM force fields) .

Q. How can discrepancies in reported solubility profiles of this compound be addressed experimentally?

  • Methodology :

  • Solubility Assays : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis (λmax ~260 nm for aromatic systems) .
  • Salt Formation : Test hydrochloride or sodium salts to improve aqueous solubility, as seen with methyl 4-(aminomethyl)cyclohexane derivatives .
  • Particle Size Reduction : Nano-milling or lipid-based formulations may enhance bioavailability .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in this compound bioassays?

  • Methodology :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using GraphPad Prism or R (drc package).
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates (e.g., due to compound precipitation in cell cultures) .
  • Comparative Studies : Use ANOVA with Tukey’s post hoc test to compare analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) .

Q. How should researchers validate conflicting reports on the metabolic stability of this compound?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare intrinsic clearance (Clint) values .
  • Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolites in urine/feces .
  • Cross-Study Review : Replicate protocols from divergent studies (e.g., pH of incubation media, microsome batch variability) to isolate confounding factors .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal in halogenated waste containers .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.